Cas no 1414960-64-7 ((R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride)

(R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride is a chiral amine derivative with a brominated benzofuran scaffold, commonly utilized in pharmaceutical and organic synthesis. Its key advantages include high enantiomeric purity, making it valuable for asymmetric synthesis and medicinal chemistry research. The bromine substituent enhances reactivity for further functionalization, while the hydrochloride salt improves stability and solubility in various solvents. This compound serves as a versatile intermediate in the development of bioactive molecules, particularly in CNS-targeted drug discovery. Its well-defined stereochemistry ensures reproducibility in synthetic applications, supporting rigorous structure-activity relationship studies.
(R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride structure
1414960-64-7 structure
Product Name:(R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride
CAS No:1414960-64-7
MF:C8H9BrClNO
MW:250.52016043663
MDL:MFCD22689216
CID:4595208
PubChem ID:86767651
Update Time:2025-05-20

(R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride
    • (R)-5-bromo-2,3-dihydrobenzofuran-3-amine hydrochloride
    • NE64610
    • SB33465
    • (3R)-5-bromo-2,3-dihydro-1-benzofuran-3-amine;hydrochloride
    • 1414960-64-7
    • MFCD22689216
    • (3R)-5-bromo-2,3-dihydro-1-benzofuran-3-amine hydrochloride
    • Y13240
    • WS-01353
    • (R)-5-BROMO-2,3-DIHYDROBENZOFURAN-3-AMINE HCL
    • CS-0342069
    • EN300-23235251
    • (R)-5-bromo-2,3-dihydrobenzofuran-3-aminehydrochloride
    • MDL: MFCD22689216
    • Inchi: 1S/C8H8BrNO.ClH/c9-5-1-2-8-6(3-5)7(10)4-11-8;/h1-3,7H,4,10H2;1H/t7-;/m0./s1
    • InChI Key: UKCIFENUZLYBRF-FJXQXJEOSA-N
    • SMILES: BrC1C=CC2=C(C=1)[C@H](CO2)N.Cl

Computed Properties

  • Exact Mass: 248.95560 g/mol
  • Monoisotopic Mass: 248.95560 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 153
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 35.2
  • Molecular Weight: 250.52

(R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride Pricemore >>

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(R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride Suppliers

Amadis Chemical Company Limited
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(CAS:1414960-64-7)(R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride
Order Number:A1026074
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:33
Price ($):1713.0
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(R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride Related Literature

Additional information on (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride

Introduction to (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride (CAS No. 1414960-64-7)

The compound (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride (CAS No. 1414960-64-7) is a significant molecule in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound belongs to the class of benzofuran derivatives, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The presence of a bromine substituent and an amine group in the molecule enhances its reactivity, making it a valuable intermediate in synthetic chemistry and drug development.

In recent years, benzofuran derivatives have been extensively studied for their pharmacological effects, particularly in the context of central nervous system (CNS) disorders, inflammation, and cancer. The specific configuration of the amine group in (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride is particularly noteworthy, as it influences the compound's binding affinity and metabolic stability. This stereochemical feature has been a focus of interest in medicinal chemistry, where enantiomeric purity is often critical for achieving desired pharmacological outcomes.

The hydrochloride salt form of this compound enhances its solubility in aqueous solutions, facilitating its use in various biochemical assays and formulation development. This property is particularly advantageous in preclinical studies, where efficient delivery and absorption of the active compound are essential for accurate evaluation of its biological activity. Researchers have leveraged this solubility to explore its potential as a precursor in the synthesis of more complex molecules with enhanced pharmacological profiles.

Recent advancements in computational chemistry have enabled more precise predictions of the interactions between (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride and biological targets. These studies have highlighted its potential as a modulator of enzyme activity and receptor binding. For instance, computational models suggest that this compound may interact with enzymes involved in metabolic pathways relevant to neurodegenerative diseases, such as Alzheimer's and Parkinson's. Such insights are crucial for designing targeted therapies that can modulate these pathways effectively.

In vitro studies have demonstrated that (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride exhibits inhibitory effects on certain kinases and transcription factors associated with cancer progression. The bromine atom in the molecule plays a pivotal role in these interactions by facilitating hydrogen bonding and electrostatic interactions with the target proteins. These findings have prompted further investigation into its potential as an anti-cancer agent, with initial results indicating promising activity against various tumor types.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, including asymmetric catalysis and flow chemistry, have been employed to improve the efficiency of these processes. These techniques not only enhance the scalability of production but also minimize waste generation, aligning with the principles of green chemistry. The development of such sustainable synthetic routes is increasingly important in pharmaceutical manufacturing to meet environmental regulations and reduce costs.

The pharmacokinetic properties of (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride are another area of active research. Studies using animal models have provided insights into its absorption, distribution, metabolism, and excretion (ADME) profiles. These data are essential for understanding how the compound behaves within the body and for predicting its clinical efficacy and safety. Pharmacokinetic modeling has helped identify key parameters that could be modified through structural optimization to improve bioavailability and reduce toxicity.

Clinical trials are currently underway to evaluate the therapeutic potential of derivatives based on this benzofuran scaffold. Preliminary results from these trials suggest that compounds with similar structures may offer significant benefits in treating neurological disorders by modulating neurotransmitter release and receptor activity. While further research is needed to fully elucidate their mechanisms of action, these early findings are encouraging for future drug development efforts.

The role of computational tools in drug discovery has been instrumental in identifying novel applications for compounds like (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride. Machine learning algorithms can analyze vast datasets to predict new biological targets and interactions, thereby accelerating the process of identifying promising candidates for further investigation. This approach has already led to several breakthroughs in understanding how existing molecules can be repurposed for new therapeutic uses.

In conclusion, (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride (CAS No. 1414960-64-7) represents a compelling example of how structural modifications can lead to novel pharmacological activities. Its unique combination of chemical features makes it a versatile tool for both academic research and industrial applications. As our understanding of biological systems continues to evolve, compounds like this will undoubtedly play a crucial role in developing next-generation therapeutics that address complex diseases more effectively.

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Amadis Chemical Company Limited
(CAS:1414960-64-7)(R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride
A1026074
Purity:99%
Quantity:1g
Price ($):1713.0
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